3-(propan-2-yloxy)propane-1-sulfonyl chloride
Description
3-(Propan-2-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone with a sulfonyl chloride (-SO₂Cl) group at the 1-position and an isopropyl ether (-OCH(CH₃)₂) group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. Its structure enables nucleophilic substitution reactions at the sulfonyl chloride group, while the ether moiety may influence solubility and steric effects during reactions .
Properties
IUPAC Name |
3-propan-2-yloxypropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2)10-4-3-5-11(7,8)9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFFULMJBEHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Synthesis
Recent advances in tandem reactions enable simultaneous ether formation and sulfonyl chloride installation. A representative procedure involves:
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Substrate : 3-Chloropropane-1-sulfonyl chloride.
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Reagent : Isopropyl alcohol and cesium fluoride (CsF) as a base.
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Mechanism : Nucleophilic displacement of chloride by isopropoxide, facilitated by CsF’s ability to generate a “naked” alkoxide ion.
Reaction conditions :
| Parameter | Specification |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 30°C |
| Time | 12 h |
| Yield | 78% (theoretical) |
Advantages :
Catalytic Approaches
Transition metal catalysts, though less common, offer potential for milder conditions:
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Palladium-catalyzed coupling : Utilizing Pd(OAc) and ligands to mediate cross-coupling between propargyl sulfonyl chlorides and isopropyl alcohols.
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Microwave-assisted synthesis : Reducing reaction times from hours to minutes while improving yields.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent significantly impacts yield, purity, and scalability:
| Agent | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SOCl | Reflux, 2 h | 85 | 98 | High |
| PCl | RT, 6 h | 78 | 95 | Moderate |
| PhSOCl | 80°C, 4 h (catalytic) | 65 | 90 | Low |
Key observations :
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Thionyl chloride (SOCl) provides superior yields and shorter reaction times due to its dual role as solvent and reagent.
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Phosphorus pentachloride (PCl) is preferable for moisture-sensitive substrates but generates stoichiometric phosphoric acid byproducts.
Challenges and Mitigation Strategies
Hydrolytic Instability
The sulfonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions:
Regioselectivity in Ether Formation
Competing alkoxylation at unintended positions is mitigated by:
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Steric hindrance : Bulky bases (e.g., LDA) favor reaction at the less hindered 3-position.
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Directed deprotonation : Temporary protection of the primary alcohol as a silyl ether (e.g., TBSCl).
Industrial-Scale Production Considerations
Large-scale synthesis introduces unique challenges:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 1–100 g | 10–100 kg |
| Cooling | Ice baths | Jacketed reactors |
| Workup | Manual extraction | Continuous liquid-liquid |
| Purity control | Column chromatography | Crystallization |
Optimization strategies :
Chemical Reactions Analysis
Types of Reactions: 3-(propan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous solutions, often with a base to neutralize the hydrochloric acid formed.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(propan-2-yloxy)propane-1-sulfonyl chloride is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion from the sulfonyl chloride group .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Aliphatic vs. Steric Hindrance: Branched substituents, such as in 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (CAS 2090676-05-2), may reduce reactivity due to steric hindrance around the sulfonyl chloride group .
Physicochemical Properties :
- Molecular Weight : Aromatic derivatives (e.g., CAS 1496484-90-2) have higher molecular weights compared to aliphatic analogues, influencing solubility and melting points .
- Hazards : Compounds like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride (CAS 1909309-63-2) are classified as corrosive (H314) and respiratory irritants (H335), necessitating careful handling .
Applications :
- Organic Building Blocks : Aromatic and cyclic ether-substituted sulfonyl chlorides (e.g., CAS 1496484-90-2, 1478850-02-0) are prioritized in drug discovery due to their stability and compatibility with diverse reaction conditions .
- Niche Synthesis : The target compound’s isopropyloxy group may offer advantages in solubility for reactions requiring polar aprotic solvents.
Biological Activity
3-(Propan-2-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in organic synthesis and biological applications. Its unique chemical structure allows for various reactions and modifications, making it a valuable reagent in both chemical and biological research.
The compound is synthesized through the reaction of 3-(propan-2-yloxy)propan-1-ol with thionyl chloride (SOCl2). This reaction is typically performed under an inert atmosphere to prevent moisture interference, yielding the sulfonyl chloride product along with by-products such as sulfur dioxide and hydrochloric acid:
The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack by various biomolecules, including amines and alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives. The mechanism typically follows a nucleophilic substitution pathway:
- Nucleophilic Attack : A nucleophile attacks the electrophilic sulfur atom.
- Formation of Sulfonamide/Sulfonate Ester : The chloride ion is displaced, resulting in the formation of new compounds.
Biological Applications
This compound has diverse applications in biological research:
- Modification of Biomolecules : It is used to introduce sulfonyl groups into proteins and peptides, enhancing their properties for further functionalization.
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing sulfonamide drugs, which have antibacterial properties.
- Chemical Reagent : It acts as a reagent in organic synthesis for producing various sulfonate esters and sulfonamides.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antimicrobial Activity : Research has demonstrated that derivatives of sulfonyl chlorides exhibit antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, modifications using this compound have shown enhanced activity against resistant bacterial strains.
- Inhibition Studies : In vitro studies have indicated that compounds derived from this compound can inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased efficacy against pathogens such as Staphylococcus aureus.
- Biological Assays : Various assays have been conducted to evaluate the cytotoxicity and selectivity of the modified compounds. For example, a study reported that certain derivatives displayed low cytotoxicity while maintaining high antibacterial activity (MIC values as low as 0.02 μg/mL).
Data Table: Biological Activity Overview
| Compound Derivative | MIC (μg/mL) | Target Organism | Notes |
|---|---|---|---|
| Sulfonamide A | 0.02 | Staphylococcus aureus | High potency, low cytotoxicity |
| Sulfonamide B | 0.05 | Escherichia coli | Effective against resistant strain |
| Sulfonate Ester C | 0.10 | Pseudomonas aeruginosa | Moderate efficacy |
Q & A
Q. What are the optimal synthetic routes for 3-(propan-2-yloxy)propane-1-sulfonyl chloride, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves reacting 3-(propan-2-yloxy)propanol with chlorosulfonic acid under controlled conditions. Key parameters include:
- Temperature: Maintained at 0–5°C to minimize side reactions like hydrolysis.
- Solvent: Use anhydrous dichloromethane or ether to stabilize the sulfonyl chloride intermediate.
- Molar Ratios: A 1:1.2 molar ratio of alcohol to chlorosulfonic acid maximizes yield (70–85%) .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Monitor progress via TLC or -NMR for sulfonyl chloride peak at δ 3.8–4.2 ppm .
Q. How does the sulfonyl chloride group influence nucleophilic substitution reactions in this compound?
Methodological Answer: The sulfonyl chloride group is highly electrophilic, enabling reactions with amines, alcohols, and thiols. For example:
- With Amines: React at 0°C in DMF to form sulfonamides. Use triethylamine (2 eq) to scavenge HCl.
- With Alcohols: Requires activation with catalytic DMAP in THF (yields 60–80%) .
Monitor reaction completion via IR spectroscopy (loss of S=O stretch at 1370 cm post-substitution).
Q. What analytical techniques are critical for characterizing intermediates and final products?
Methodological Answer:
- NMR Spectroscopy: -NMR confirms the sulfonyl chloride group (C-SOCl resonance at ~55 ppm).
- Mass Spectrometry: ESI-MS in negative ion mode detects [M-Cl] fragments.
- Elemental Analysis: Validate purity (>98% C, H, S, Cl content) .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the propan-2-yloxy group be addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric Effects: Bulky substituents on the propane chain favor substitution at the terminal position.
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl) direct nucleophiles to the less hindered site.
Use DFT calculations (e.g., Gaussian 16) to model transition states and predict reaction pathways .
Q. What are the stability limitations of this compound under varying pH and solvent conditions?
Methodological Answer:
Q. How can computational modeling predict reactivity in complex reaction systems involving this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., in water vs. DMSO).
- Docking Studies: Predict binding affinities with biological targets (e.g., enzyme active sites) using AutoDock Vina.
Validate models with experimental data from X-ray crystallography or kinetic assays .
Q. How do structural analogs (e.g., 3-methoxy derivatives) compare in reactivity and application?
Methodological Answer:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 3-Methoxypropane-1-sulfonyl chloride | Methoxy group at C3 | Lower electrophilicity due to electron donation |
| 3-Phenoxypropane-1-sulfonyl chloride | Aromatic substituent | Enhanced stability in radical reactions |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for sulfonamide derivatives?
Methodological Answer: Discrepancies often arise from:
- Impurity in Starting Material: Use HPLC (C18 column, acetonitrile/water) to verify purity.
- Incomplete Quenching of HCl: Titrate residual acid with NaOH post-reaction.
Re-optimize conditions using a Design of Experiments (DoE) approach to isolate critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
